molecular formula C11H10FN B8700251 2-cyclopropyl-5-fluoro-1H-indole

2-cyclopropyl-5-fluoro-1H-indole

Cat. No. B8700251
M. Wt: 175.20 g/mol
InChI Key: UUINSYODKLFSFG-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

A solution of 2-cyclopropylethynyl-4-fluoro-phenylamine (0.80 g, 4.5 mmol) in PhMe (16 mL) is treated with InBr3 (80 mg, 0.23 mmol) and stirred at 110° C. for 0.5 h. The mixture is then poured over brine (20 mL), and extracted with EtOAc (3×20 mL). The combined organic layer is dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 0%-25% EtOAc in heptane to afford 2-cyclopropyl-5-fluoro-1H-indole (610 mg, 78%). MS: 176 (M+H); 1H NMR (300 MHz, CDCl3): δ 7.88 (s, NH, 1H), 7.12 (m, 2H), 6.83 (m, 1H), 6.09 (s, 1H), 1.90 (m, 1H), 0.95 (m, 2H), 0.77 (m, 2H).
Name
2-cyclopropylethynyl-4-fluoro-phenylamine
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
InBr3
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]#[C:5][NH:6][C:7]2[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=2)[CH2:3]C1.[C:14]1(C)C=CC=CC=1>[Cl-].[Na+].O>[CH:4]1([C:5]2[NH:6][C:7]3[C:8]([CH:14]=2)=[CH:9][C:10]([F:13])=[CH:11][CH:12]=3)[CH2:1][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
2-cyclopropylethynyl-4-fluoro-phenylamine
Quantity
0.8 g
Type
reactant
Smiles
C1(CC1)C#CNC1=CC=C(C=C1)F
Name
InBr3
Quantity
80 mg
Type
reactant
Smiles
Name
Quantity
16 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
brine
Quantity
20 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0%-25% EtOAc in heptane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(CC1)C=1NC2=CC=C(C=C2C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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